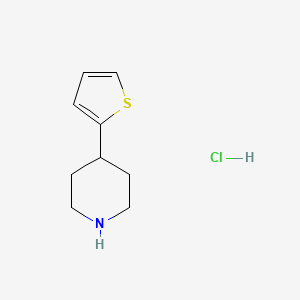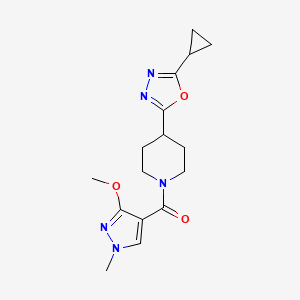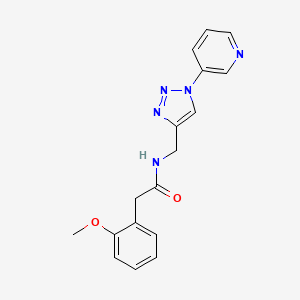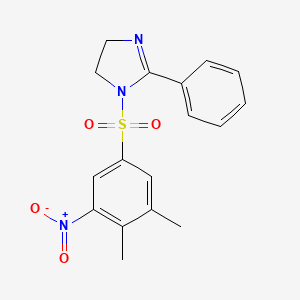
4-(thiophen-2-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(thiophen-2-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiophene ring at the 4-position
Mécanisme D'action
Target of Action
4-(2-Thienyl)piperidine hydrochloride is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological effects . For instance, some piperidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting that they may have favorable adme properties .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological effects .
Action Environment
The synthesis and functionalization of piperidine derivatives have been widely studied, suggesting that they may be influenced by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)piperidine hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with piperidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(thiophen-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiophene-2-ylpiperidine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-ylpiperidine.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(thiophen-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-ylamine share structural similarities with 4-(thiophen-2-yl)piperidine hydrochloride.
Piperidine derivatives: Compounds like 4-piperidone and 4-piperidinol are structurally related to this compound.
Uniqueness
This compound is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
4-thiophen-2-ylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-2,7-8,10H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVKKCDRPPCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-METHYLBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B2851896.png)

![N-(2-{bis[2-(2,2-dichloroacetamido)ethyl]amino}ethyl)-2,2-dichloroacetamide hydrochloride](/img/structure/B2851900.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2851903.png)
![Methyl 4-[1-(2-ethoxyacetyl)piperidin-4-YL]benzoate](/img/structure/B2851904.png)


![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)


![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide](/img/structure/B2851916.png)
